molecular formula C16H17N3O3 B5271832 N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5271832
M. Wt: 299.32 g/mol
InChI Key: QGAUZTKPHDNEGO-UHFFFAOYSA-N
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Description

N-(3-{[(2-Methoxyphenyl)carbamoyl]amino}phenyl)acetamide is a urea-linked acetamide derivative featuring a 2-methoxyphenyl substituent. This compound belongs to the class of N-(substituted phenyl)acetamides, which are widely studied as intermediates in organic synthesis and pharmaceutical development. The urea moiety (carbamoyl group) enables hydrogen bonding, influencing solubility and biological interactions.

Properties

IUPAC Name

N-[3-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(20)17-12-6-5-7-13(10-12)18-16(21)19-14-8-3-4-9-15(14)22-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAUZTKPHDNEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326326
Record name N-[3-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894396-64-6
Record name N-[3-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 2-methoxyphenyl isocyanate with 3-aminophenylacetamide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and solvents, as well as precise control of reaction conditions, is essential to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(3-{[(2-hydroxyphenyl)carbamoyl]amino}phenyl)acetamide.

    Reduction: Formation of N-(3-{[(2-methoxyphenyl)amino]amino}phenyl)acetamide.

    Substitution: Formation of N-(3-{[(2-halophenyl)carbamoyl]amino}phenyl)acetamide.

Scientific Research Applications

N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Methoxy vs. 2-Methoxy Substitution

  • N-(3-{[(4-Methoxyphenyl)carbamoyl]amino}phenyl)acetamide () Molecular Formula: C₁₆H₁₇N₃O₃ (identical to the target compound). Key Differences: The methoxy group is para-substituted instead of ortho. Impact:
  • Electronic Effects : The electron-donating methoxy group in the para position () may enhance resonance stabilization compared to the ortho isomer.
    • Applications : Para-substituted analogs are precursors for heterocyclic compounds and have been explored in polymer synthesis .

Functional Group Variations

a. N-(3-(Diethylamino)phenyl)acetamide ()
  • Molecular Formula : C₁₂H₁₈N₂O.
  • Key Features: Replaces the urea group with a diethylamino substituent.
  • Properties :
    • Increased basicity due to the tertiary amine, enhancing solubility in acidic media.
    • Reduced hydrogen-bonding capacity compared to the urea-containing target compound.
  • Applications : Used as an intermediate in dye synthesis and ligand design .
b. N-(3-Amino-4-methoxyphenyl)acetamide ()
  • Molecular Formula : C₉H₁₂N₂O₂.
  • Key Features: Contains a primary amino group adjacent to the methoxy substituent.
  • Impact: The amino group increases reactivity, enabling further derivatization (e.g., acylation or sulfonation).

Halogenated Derivatives

  • N-(3-Chloro-4-hydroxyphenyl)acetamide (, Compound 4)
    • Molecular Formula : C₈H₇ClN₂O₂.
    • Key Features : Chloro and hydroxyl substituents.
    • Properties :
  • Higher lipophilicity compared to methoxy-substituted analogs.
  • Electron-withdrawing chlorine may reduce solubility in polar solvents.
    • Applications : Investigated as photodegradation products of paracetamol .

Complex Heterocyclic Derivatives

  • Thiadiazole-Linked Acetamide ()
    • Structure : Contains a 1,2,4-thiadiazole core with sulfide-linked acetamide groups.
    • Molecular Formula : C₂₀H₂₀N₄O₄S₃.
    • Key Features : Rigid heterocyclic core and multiple sulfur atoms.
    • Impact :
  • Increased molecular weight and complexity compared to the target compound. Applications: Potential use in agrochemicals or as enzyme inhibitors .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications References
Target: N-(3-{[(2-Methoxyphenyl)carbamoyl]amino}phenyl)acetamide C₁₆H₁₇N₃O₃ 299.33 Urea, 2-methoxyphenyl Hydrogen bonding, drug intermediates
4-Methoxy Analog () C₁₆H₁₇N₃O₃ 299.33 Urea, 4-methoxyphenyl Polymer precursors
N-(3-(Diethylamino)phenyl)acetamide () C₁₂H₁₈N₂O 206.29 Diethylamino Dye synthesis, ligands
N-(3-Chloro-4-hydroxyphenyl)acetamide () C₈H₇ClN₂O₂ 198.61 Chloro, hydroxyl Photodegradation studies
Thiadiazole-Linked Acetamide () C₂₀H₂₀N₄O₄S₃ 484.59 Thiadiazole, sulfides Agrochemicals, enzyme inhibitors

Biological Activity

N-(3-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, while also providing data tables and case studies to support the analysis.

Chemical Structure and Properties

The chemical structure of this compound features a methoxyphenyl group linked to a carbamoyl group, which is further attached to an acetamide moiety. This unique configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key interactions include:

  • Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme inhibition or activation.
  • Aromatic Interactions : The methoxyphenyl group engages in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
  • Non-covalent Interactions : The presence of the acetamide group allows for additional non-covalent interactions that can stabilize the binding of the compound to its target.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound has potential anticancer properties. It was tested against various cancer cell lines, demonstrating cytotoxic effects. For example, it exhibited higher cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging method. Results indicated that it possesses significant antioxidant activity, surpassing that of ascorbic acid in some assays .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed on U-87 and MDA-MB-231 cell lines.
    • Results : The compound showed significant cytotoxicity against U-87 cells with an IC50 value indicating effective dosage for therapeutic applications .
  • Antioxidant Evaluation :
    • Objective : To assess the radical scavenging ability.
    • Methodology : DPPH assay was conducted.
    • Results : The compound demonstrated an antioxidant capacity approximately 1.4 times greater than ascorbic acid, highlighting its potential as a natural antioxidant agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityReference
N-(4-{[(2-methoxyphenyl)carbamoyl]amino}phenyl)acetamideSimilar methoxy and carbamoyl groupsAnticancer activity
2-Methoxyphenyl isocyanateLacks additional functional groupsLimited biological data

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